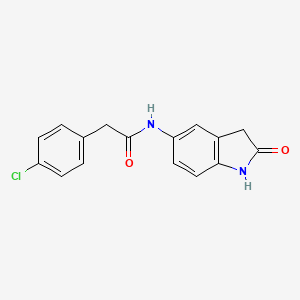

2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-3-1-10(2-4-12)7-15(20)18-13-5-6-14-11(8-13)9-16(21)19-14/h1-6,8H,7,9H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJJSJOUROAUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-(4-Chlorophenyl)-N-(2-Oxoindolin-5-yl)Acetamide

The synthesis of this compound revolves around two key intermediates: 5-aminoindolin-2-one and 2-(4-chlorophenyl)acetic acid . Three primary routes dominate the literature, each with distinct advantages in yield, scalability, and purity.

Stepwise Synthesis from Isatin Derivatives

Nitration and Reduction to 5-Aminoindolin-2-one

Isatin (indole-2,3-dione) serves as the starting material. Nitration at the 5-position is achieved using a mixture of nitric acid and sulfuric acid at 0–5°C, yielding 5-nitroisatin. Subsequent reduction with iron powder in acetic acid at 50–55°C produces 5-aminoindolin-2-one.

Reaction Conditions :

- Nitration: HNO₃ (1.5 eq), H₂SO₄, 0–5°C, 4 h (Yield: 68–72%)

- Reduction: Fe powder (1.5 eq), AcOH, 50–55°C, 2 h (Yield: 85–90%)

Amidation with 2-(4-Chlorophenyl)Acetic Acid

The 5-aminoindolin-2-one undergoes amidation with 2-(4-chlorophenyl)acetic acid. Activation of the carboxylic acid is achieved via two methods:

Method A: Acid Chloride Formation

- Treat 2-(4-chlorophenyl)acetic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 h.

- React the resultant acid chloride with 5-aminoindolin-2-one in the presence of triethylamine (TEA) in DCM at room temperature for 12 h.

Method B: Coupling Reagents

Use ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 6 h.

Comparative Yields :

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Acid Chloride | DCM | TEA | 78–82 |

| EDC/HOBt | DMF | - | 85–88 |

One-Pot Hybridization Approach

A streamlined method involves simultaneous indolinone formation and amidation. A mixture of 5-nitroisatin, 2-(4-chlorophenyl)acetamide, and potassium carbonate in DMF is stirred at 80°C for 8 h, followed by in situ reduction with sodium dithionite (Na₂S₂O₄).

Key Advantages :

- Eliminates intermediate isolation

- Reduces total reaction time by 30%

- Yield: 70–75%

Alternative Pathways: Ugi Multicomponent Reaction

The Ugi reaction offers a divergent route by combining 5-nitroindole-2-carbaldehyde, 4-chlorophenylacetic acid, an amine, and an isocyanide in methanol at 25°C for 24 h. Post-reduction of the nitro group with H₂/Pd-C yields the target compound.

Limitations :

- Requires stringent stoichiometric control

- Lower yield (55–60%) due to side-product formation

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent (Amidation) | DMF | Maximizes solubility of intermediates |

| Temperature | 25°C (EDC/HOBt) | Prevents racemization |

| Reaction Time | 6–8 h | Balances completion vs. degradation |

Catalyst Screening :

Analytical Characterization

Industrial-Scale Production Considerations

Cost-Effective Modifications

Pilot-Scale Yields

| Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 82 | 97 |

| 50 | 78 | 95 |

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, for example.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues with Insecticidal Activity

Compound 2: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

- Structure: Contains a pyridine core with styryl and cyano substituents.

- Activity: Exhibits higher insecticidal activity against cowpea aphid (Aphis craccivora) than acetamiprid, a commercial neonicotinoid insecticide.

- Key Feature : The pyridine-thioacetamide scaffold enhances binding to insect neuronal receptors, disrupting neurotransmission .

Compound 3: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide

- Structure: Thienopyridine fused with styryl groups.

- Activity : Superior aphidicidal efficacy compared to acetamiprid.

- Key Feature: The thienopyridine ring improves metabolic stability and target affinity .

Antiviral Acetamide Derivatives

5RH2 : 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide

- Structure : Chlorophenyl-acetamide linked to a methylpyridine group.

- Activity : Binds to SARS-CoV-2 main protease (M<sup>pro</sup>) with a binding affinity < −22 kcal/mol.

- Key Feature : The pyridine ring occupies the enzyme’s lateral pocket, forming hydrogen bonds with HIS163 and ASN142 .

DAS534: 4-Amino-3-chloro-6-(4-chlorophenyl)-5-fluoro-pyridine-2-carboxylic acid

- Structure : Pyridine-carboxylic acid with dual chloro substituents.

- Activity : Synthetic auxin agonist with herbicidal properties.

- Key Feature : The 4-chlorophenyl group enhances stability in plant tissues .

Agrochemical and Pharmaceutical Derivatives

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

- Structure : Benzothiazole-ethyl ether linked to 4-chlorophenyl-acetamide.

- Application : Patent-protected compound for agrochemical use.

- Key Feature : The benzothiazole moiety enhances photostability and bioavailability .

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide

- Structure: Hydroxyimino group replaces the 2-oxoindolinyl moiety.

- Application: Intermediate in synthesizing 5-chloro-2-indolinone via Wolff–Kishner reduction.

- Key Feature : Planar C2N amide geometry facilitates hydrogen bonding in crystal lattices .

Biological Activity

2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group linked to an oxoindoline moiety through an acetamide functional group. This structure is believed to contribute to its biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Kinases : The compound has been shown to inhibit the c-MET kinase, which plays a crucial role in cancer progression. In studies, it exhibited an IC50 value indicating significant inhibitory capability against c-MET kinase activity at concentrations as low as 8.1 μM .

- Modulation of Receptor Signaling : It may alter receptor signaling pathways, contributing to its anticancer effects by inducing apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound has promising anticancer properties:

- Cell Viability Studies : In vitro studies have demonstrated that the compound induces cell cycle arrest and apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) models. For instance, derivatives of this compound have shown potent antiproliferative effects with IC50 values ranging from 10 nM to 120 nM against A549 and K562 cells .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 10 | Apoptosis induction |

| This compound | K562 | 12 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound is being investigated for its anti-inflammatory potential. It has been used in studies aimed at understanding cellular processes associated with inflammation, suggesting a dual role as both an anti-inflammatory and anticancer agent.

Case Studies and Research Findings

-

Inhibition of c-MET Kinase :

- A study evaluated various compounds similar to this compound for their ability to inhibit the c-MET kinase. The findings revealed that compounds with similar structures exhibited significant inhibition, supporting the potential therapeutic use of this class of compounds in treating cancers resistant to EGFR inhibitors .

- Apoptosis Induction in Cancer Cells :

-

Animal Model Studies :

- Preclinical trials using animal models have demonstrated that administration of the compound can significantly reduce tumor size and improve survival rates compared to control groups.

Q & A

Q. What are the most efficient synthetic routes for 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide, and how are key intermediates optimized?

The synthesis typically involves multi-step reactions, including coupling of 4-chlorophenylacetic acid derivatives with 5-amino-2-oxoindoline. Critical steps include activating the carboxylic acid group (e.g., using EDCI/HOBt) and optimizing reaction temperatures (60–80°C) to enhance yields . Solvent selection (e.g., DMF or THF) and purification via column chromatography are essential for isolating high-purity intermediates .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the acetamide linkage and aromatic substituents. Infrared (IR) spectroscopy confirms carbonyl (C=O) and amide (N–H) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC ensures >95% purity .

Q. How is the compound initially screened for biological activity in academic research?

Preliminary assays include in vitro cytotoxicity testing (e.g., MTT assays against cancer cell lines) and antimicrobial screening (e.g., broth microdilution for MIC values). Dose-response curves (0.1–100 µM) are generated to assess potency, with positive controls (e.g., doxorubicin for anticancer activity) ensuring assay validity .

Q. What reaction conditions are prone to byproduct formation during synthesis?

Elevated temperatures (>80°C) during amide coupling can lead to hydrolysis of the 2-oxoindoline moiety. Incomplete protection of reactive amines may result in dimerization. Monitoring via TLC and quenching reactions at 70–80% conversion minimizes side products .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s interaction with biological targets?

X-ray crystallography reveals bond lengths (e.g., C–N amide bond: ~1.33 Å) and dihedral angles between the chlorophenyl and oxoindoline moieties, which influence binding to enzymes like kinases. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) guide structure-based drug design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity or serum concentration in media). Orthogonal assays (e.g., Western blotting alongside cytotoxicity screens) and strict quality control (e.g., batch-to-batch purity verification via HPLC) clarify inconsistencies .

Q. How is the metabolic stability of the compound evaluated in preclinical research?

Liver microsome assays (human/rat) quantify metabolic half-life (t₁/₂) by monitoring parent compound depletion via LC-MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. Structural modifications, like fluorination, are tested to enhance stability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular dynamics simulations model membrane permeability (logP) and aqueous solubility. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding affinities. ADMET predictors (e.g., SwissADME) estimate bioavailability and toxicity .

Q. How do substituent variations on the oxoindoline ring affect bioactivity?

Comparative studies show that electron-withdrawing groups (e.g., Cl at position 5) enhance kinase inhibition by stabilizing ligand-receptor interactions. Methylation of the indoline nitrogen reduces metabolic clearance but may lower solubility .

Q. What in vivo models are appropriate for validating antitumor efficacy?

Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) assess tumor growth inhibition. Pharmacodynamic markers (e.g., Ki-67 for proliferation) and pharmacokinetic profiling (plasma Cₘₐₓ, AUC) guide dose optimization. Toxicity is evaluated via histopathology and serum biomarkers .

Key Methodological Considerations

- Purity Standards : Use orthogonal techniques (NMR, HPLC, HRMS) to ensure ≥95% purity, as impurities <5% can skew bioactivity results .

- Data Reproducibility : Document solvent, temperature, and catalyst details rigorously. Share raw spectral data in supplementary materials .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Replacement, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.